4-Fluoronaphthyl methyl sulfide
Description
Contextual Significance of Organofluorine Compounds
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on various scientific disciplines, most notably in the development of pharmaceuticals and advanced materials. numberanalytics.comwikipedia.org The unique properties of the fluorine atom, such as its small size—second only to hydrogen—high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet significant alterations to a molecule's physical, chemical, and biological profile. nih.gov
Replacing a hydrogen atom with fluorine can dramatically influence a compound's metabolic stability, lipophilicity, and bioavailability. numberanalytics.comnih.govresearchgate.net The strong carbon-fluorine bond often enhances resistance to metabolic degradation, thereby prolonging the therapeutic effect of a drug. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, which can be critical for the binding affinity of a drug to its target. researchgate.net It is estimated that approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the transformative power of this element in drug design. nih.gov Prominent examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the anti-inflammatory celecoxib (B62257) (Celebrex), and the corticosteroid fluticasone (B1203827) (Flonase). numberanalytics.com
The strategic placement of a single fluorine atom or a trifluoromethyl group can lead to profound pharmacological effects. stanford.edu This principle has been a driving force in medicinal chemistry for decades, leading to advancements in areas such as anticancer and antiviral agents, cardiovascular drugs, and central nervous system agents. stanford.edu The continued development of new fluorination methodologies is expected to further expand the role of organofluorine compounds in creating novel therapeutics and functional materials. nih.gov
Role of Sulfur-Containing Functional Groups in Advanced Synthesis
Thioethers, also known as sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic groups (R-S-R'). wikipedia.org They are integral components in both biological systems and synthetic chemistry. fiveable.me In nature, the thioether linkage is famously found in the essential amino acid methionine, which plays a crucial role in protein structure and function. biologyinsights.com
In the realm of organic synthesis, thioethers are highly valued as versatile intermediates. fiveable.menumberanalytics.com Their synthesis can be achieved through various methods, including the reaction of alkyl halides with sodium sulfide (B99878), which facilitates the introduction of sulfur into organic molecules. fiveable.me Thioethers themselves can be further modified to create more complex structures like sulfoxides and sulfones, expanding their synthetic utility. fiveable.me
The applications of thioethers are diverse. They are used in the development of pharmaceuticals and agrochemicals, and as intermediates in the synthesis of complex molecules. fiveable.menumberanalytics.comresearchgate.net For instance, the heartburn medications cimetidine (B194882) and ranitidine (B14927) both feature a thioether linkage in their molecular structures. biologyinsights.com Additionally, the distinct odor of volatile thioethers is utilized as an odorant in natural gas to enable leak detection. biologyinsights.com In materials science, thioethers are components in the development of conducting polymers. numberanalytics.com
Specific Research Focus on 4-Fluoronaphthyl Methyl Sulfide within Naphthalene (B1677914) Chemistry
Within the broader context of fluorinated and sulfur-containing compounds, the naphthalene framework provides a rich scaffold for chemical exploration. The fusion of two benzene (B151609) rings in naphthalene results in a polycyclic aromatic hydrocarbon with distinct electronic properties and multiple sites for functionalization. The introduction of both a fluorine atom and a methyl sulfide group onto this scaffold, as in the case of this compound, creates a molecule with a unique combination of structural features.
The specific substitution pattern of this compound, with the fluorine at the 4-position and the methylthio group at the 1-position of the naphthalene ring, dictates its chemical reactivity and potential applications. Research into such specifically substituted naphthalenes allows chemists to probe the intricate interplay between different functional groups and the aromatic system. This focused research is crucial for understanding structure-activity relationships and for the rational design of new molecules with tailored properties. While detailed research findings on this compound itself are not extensively documented in the provided search results, its chemical structure suggests it could be a valuable building block or target molecule in various areas of chemical research, including materials science and medicinal chemistry.
Properties of this compound:
| Property | Value |
| Molecular Formula | C11H9FS |
| Molecular Weight | 192.25 g/mol |
| CAS Number | 59080-17-0 |
This table is based on data from sources chemspider.comaksci.comscbt.comscbio.cn.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-methylsulfanylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FS/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYPUEQOPVEUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C2=CC=CC=C21)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428256 | |
| Record name | 4-Fluoronaphthyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59080-17-0 | |
| Record name | 4-Fluoronaphthyl methyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Fluoronaphthyl Methyl Sulfide and Fluorinated Naphthyl Sulfide Analogs
Direct Synthetic Routes to 4-Fluoronaphthyl Methyl Sulfide (B99878)
Direct synthetic routes aim to introduce the fluorine and methylthio functionalities in the final steps of the synthesis, often onto a pre-existing naphthalene (B1677914) ring system.
One of the most straightforward approaches involves the nucleophilic substitution of a suitable leaving group on a fluoronaphthalene precursor with a sulfur nucleophile, such as sodium thiomethoxide. For instance, the reaction of 1,4-difluoronaphthalene (B15072221) with sodium thiomethoxide could potentially yield 4-fluoronaphthyl methyl sulfide. The regioselectivity of this reaction is governed by the electronic properties of the naphthalene ring, with the fluorine atom activating the ring towards nucleophilic attack.
A similar strategy can be envisioned starting from 1-bromo-4-fluoronaphthalene. The greater lability of the bromine atom compared to fluorine in nucleophilic aromatic substitution would favor the selective displacement of bromide by the thiomethoxide anion to afford the target compound.
Table 1: Hypothetical Nucleophilic Thiolation Reactions
| Starting Material | Reagent | Product |
| 1,4-Difluoronaphthalene | Sodium thiomethoxide | This compound |
| 1-Bromo-4-fluoronaphthalene | Sodium thiomethoxide | This compound |
An alternative direct route involves the electrophilic fluorination of a naphthyl methyl sulfide precursor. In this approach, 1-(methylthio)naphthalene would be subjected to an electrophilic fluorine source. A variety of modern electrophilic fluorinating reagents are available, with N-fluorobis(phenylsulfonyl)amine (NFSI) and Selectfluor™ being common choices due to their efficacy and relative safety. wikipedia.orgresearchgate.net The regioselectivity of this reaction is directed by the existing methylthio group. The sulfur atom is an ortho-, para-director, meaning that fluorination would be expected to occur at the positions ortho and para to the methylthio group. Therefore, a mixture of isomers, including the desired this compound, is likely to be formed.
The reaction conditions, including the choice of solvent and temperature, can influence the isomeric ratio of the products. researchgate.net While this method offers a direct way to introduce fluorine, the potential for isomeric mixtures necessitates careful purification of the final product.
Table 2: Electrophilic Fluorination of 1-(Methylthio)naphthalene
| Starting Material | Fluorinating Reagent | Potential Products |
| 1-(Methylthio)naphthalene | N-Fluorobis(phenylsulfonyl)amine (NFSI) | 2-Fluoro-1-(methylthio)naphthalene, 4-Fluoro-1-(methylthio)naphthalene |
| 1-(Methylthio)naphthalene | Selectfluor™ | 2-Fluoro-1-(methylthio)naphthalene, 4-Fluoro-1-(methylthio)naphthalene |
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-sulfur bonds. nih.gov In the context of synthesizing this compound, this would typically involve the coupling of an aryl halide, such as 1-bromo-4-fluoronaphthalene, with a sulfur pronucleophile like sodium thiomethoxide or by using a catalyst system that can activate dimethyl disulfide. Various palladium catalysts and ligands can be employed to facilitate this transformation, offering high yields and functional group tolerance. mdpi.comnih.gov
This method is often preferred due to its high efficiency and the commercial availability of a wide range of boronic acids and other coupling partners, should further derivatization be desired. nih.gov
Table 3: Palladium-Catalyzed Synthesis of this compound
| Aryl Halide | Sulfur Source | Catalyst/Ligand | Product |
| 1-Bromo-4-fluoronaphthalene | Sodium thiomethoxide | Pd(PPh₃)₄ | This compound |
| 1-Iodo-4-fluoronaphthalene | Dimethyl disulfide | Pd₂(dba)₃ / Xantphos | This compound |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect pathways involve the synthesis of a functionalized naphthalene scaffold that is subsequently converted to the target molecule. These multi-step sequences can offer greater control over regiochemistry.
This approach relies on the chemical modification of a naphthalene ring that already contains either the fluorine or the methylthio group in the desired position. For example, one could start with the synthesis of 4-fluoronaphthalene-1-thiol. This intermediate could then be methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base to yield this compound.
Alternatively, a Sandmeyer-type reaction on 4-(methylthio)naphthalen-1-amine could be employed. Diazotization of the amino group followed by treatment with a fluoride (B91410) source, such as in the Balz-Schiemann reaction, would introduce the fluorine atom at the 1-position. A patent describes the synthesis of 1-fluoronaphthalene (B124137) from α-naphthylamine via a diazo-reaction. google.com A similar approach could be adapted for a substituted starting material.
A convenient method for the synthesis of methylthionaphthalene derivatives from the corresponding bromonaphthalenes has been reported, involving treatment with t-BuLi followed by dimethyl disulfide. researchgate.net This methodology could be applied to a pre-fluorinated bromonaphthalene.
The generation of aryne intermediates, such as naphthalene benzynes, followed by trapping with a suitable nucleophile, offers another, albeit less common, synthetic entry to substituted naphthalenes. While no specific example for the synthesis of this compound via this route has been prominently reported, a hypothetical pathway can be proposed. For instance, a suitably substituted dihalonaphthalene could be treated with a strong base to generate a fluorinated naphthalyne intermediate. Subsequent trapping of this highly reactive species with dimethyl disulfide or a thiomethoxide source could potentially lead to the formation of the desired product. The regioselectivity of such a reaction would depend on the position of the substituents on the benzyne (B1209423) precursor.
Chemical Reactivity and Mechanistic Investigations of 4 Fluoronaphthyl Methyl Sulfide
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings like the naphthalene (B1677914) core in 4-fluoronaphthyl methyl sulfide (B99878). wikipedia.org This process involves the displacement of the fluoride (B91410), a good leaving group in this context, by a nucleophile. The reaction is facilitated by the electron-withdrawing nature of the aromatic system, which can stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com
The mechanism of SNAr reactions has been a subject of detailed investigation, with the central question being whether the reaction proceeds through a discrete, stable intermediate (a stepwise mechanism) or in a single, continuous step (a concerted mechanism). springernature.comnih.gov
The traditional textbook mechanism for SNAr is a two-step addition-elimination process that proceeds through a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In this pathway, the nucleophile first attacks the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer complex. In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored. stackexchange.com
However, extensive computational and experimental work has revealed that many SNAr reactions, previously assumed to be stepwise, are in fact concerted. springernature.comnih.gov In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur simultaneously through a single transition state, bypassing the formation of a stable Meisenheimer intermediate. stackexchange.comresearchgate.net
For fluoronaphthalenes reacting with nucleophiles like methylthiolate, DFT (Density Functional Theory) calculations suggest that the reaction favors a concerted mechanism. researchgate.net This pathway has a lower activation energy barrier compared to the stepwise alternative. The transition state in these reactions possesses characteristics of both bond formation and bond breaking, without collapsing into a stable intermediate. researchgate.net The stability of the putative Meisenheimer complex is a key determinant; if the complex is not sufficiently stable, the reaction will proceed through a single transition state, which can be thought of as the point of highest energy on the reaction coordinate, resembling the Meisenheimer structure. stackexchange.comresearchgate.net The choice between a stepwise and concerted pathway is finely tuned by factors such as the presence of electron-withdrawing groups, the nature of the leaving group, and the solvent. ic.ac.uk While strongly electron-withdrawing groups (like nitro groups) can stabilize the Meisenheimer complex enough to make the mechanism stepwise, this is less common for simple fluoronaphthalenes. springernature.comic.ac.uk
| Mechanism Type | Key Feature | Intermediate | Applicability to Fluoronaphthalenes |
|---|---|---|---|
| Stepwise (Addition-Elimination) | Two-step process | Stable Meisenheimer Complex | Less favored; occurs with strong electron-withdrawing groups. springernature.comic.ac.uk |
| Concerted | Single-step process | None (only a transition state) | Generally favored for reactions with methylthiolate. researchgate.net |
The fluorine atom at the C-4 position of the naphthalene ring plays a crucial, albeit counterintuitive, role in activating the molecule for SNAr reactions. In SN1 and SN2 reactions, fluoride is a notoriously poor leaving group due to the strength of the carbon-fluorine bond. masterorganicchemistry.com However, in SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com
The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.comcore.ac.uk This effect polarizes the C-F bond and, more importantly, withdraws electron density from the entire aromatic ring system. This reduction in electron density makes the naphthalene ring more electrophilic and thus more susceptible to attack by a nucleophile. core.ac.uk The inductive effect of fluorine stabilizes the negatively charged transition state (in a concerted mechanism) or the Meisenheimer intermediate (in a stepwise mechanism), thereby lowering the activation energy of the rate-determining step. stackexchange.com Consequently, the reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions. masterorganicchemistry.com
Studies on fluoronaphthaldehydes have shown that the position of other substituents, such as a formyl group, also significantly impacts reactivity. The presence of such an electron-withdrawing group is often essential for the reaction to proceed efficiently. researchgate.net
While SNAr reactions can occur without a catalyst, particularly on activated substrates, recent research has focused on developing catalytic methods to perform these substitutions under milder conditions and on less reactive (electron-neutral or electron-rich) aryl fluorides. nih.govthieme-connect.com These catalytic systems offer pathways to functionalize compounds like 4-fluoronaphthyl methyl sulfide that might otherwise require harsh conditions.
Several catalytic strategies have emerged:
Transition-Metal Catalysis : Ruthenium and Rhodium complexes have been developed to catalyze the SNAr of aryl fluorides with various nucleophiles, including amines and alcohols. thieme-connect.comresearchgate.netsci-hub.se The mechanism often involves the coordination of the transition metal to the aromatic ring (forming an η⁶-arene complex). This coordination dramatically increases the electrophilicity of the ring, activating it towards nucleophilic attack. thieme-connect.comsci-hub.se Hemilabile ligands on the metal center can further promote the catalytic cycle by facilitating the dissociation of the product. researchgate.net
Electrophotocatalysis : This method uses an electrophotocatalyst, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to enable SNAr reactions of unactivated aryl fluorides at room temperature without the need for a strong base. nih.gov The mechanism involves photoexcitation of the catalyst, which then oxidizes the fluoroarene to a radical cation. This radical cation is highly susceptible to nucleophilic attack. nih.gov
Organic Photoredox Catalysis : Similar to the above, organic dyes can act as photoredox catalysts to mediate the defluorination of unactivated fluoroarenes. nih.gov These reactions proceed via cation radical-accelerated nucleophilic substitution.
Organic Superbase Catalysis : The organic superbase t-Bu-P4 has been shown to efficiently catalyze the concerted SNAr reactions of aryl fluorides, including 1-fluoronaphthalene (B124137). acs.org The catalyst is believed to activate both the aryl fluoride and the nucleophile, allowing the reaction to proceed with excellent functional group tolerance. acs.org
| Catalytic System | Catalyst Example | Mechanism of Activation | Typical Conditions |
|---|---|---|---|
| Transition-Metal Catalysis | Ru or Rh complexes | η⁶-coordination to the arene ring. thieme-connect.comsci-hub.se | Varies with metal and ligand. |
| Electrophotocatalysis | DDQ | Formation of a radical cation via photooxidation. nih.gov | Room temperature, irradiation. nih.gov |
| Organic Photoredox Catalysis | Xanthylium dyes | Cation radical-accelerated substitution. nih.gov | Mild, light-mediated. nih.gov |
| Organic Superbase Catalysis | t-Bu-P4 | Dual activation of aryl fluoride and nucleophile. acs.org | Base-catalyzed. acs.org |
Oxidation Chemistry of the Methyl Sulfide Moiety
The sulfur atom in the methyl sulfide group of this compound is in a low oxidation state and can be readily oxidized. youtube.com This oxidation typically proceeds in two stages: first to a sulfoxide (B87167) and then further to a sulfone. The selectivity of these oxidation steps can be controlled by the choice of oxidant and reaction conditions. mdpi.com
The oxidation of a sulfide to a sulfoxide is a common and important transformation, as sulfoxides are valuable intermediates in organic synthesis. nih.gov A key challenge is to achieve high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone. mdpi.com
A variety of reagents and methods are available for this selective transformation:
Hydrogen Peroxide (H₂O₂) : H₂O₂ is an environmentally friendly and inexpensive oxidant. In the presence of certain catalysts or solvents like glacial acetic acid, it can selectively oxidize sulfides to sulfoxides in high yields under mild, transition-metal-free conditions. mdpi.com Catalysts such as Sc(OTf)₃ or heterogeneous systems like tantalum carbide can also be used to mediate this oxidation. organic-chemistry.org
Hypervalent Iodine Reagents : Recyclable ion-supported hypervalent iodine reagents can oxidize both aliphatic and aromatic sulfides to sulfoxides at room temperature with excellent selectivity and tolerance for various functional groups. organic-chemistry.org
Other Oxidants : Other reagents used for selective sulfoxidation include sodium bromate (B103136) with a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) on silica (B1680970) gel, and tert-butyl hydroperoxide in the presence of an acid catalyst. organic-chemistry.org
Kinetic studies on the oxidation of aryl methyl sulfides indicate that the reaction is typically second-order and proceeds via a concerted nucleophilic displacement mechanism where the sulfur atom attacks the oxidant. rsc.org
Further oxidation of the sulfoxide intermediate leads to the formation of a sulfone, where the sulfur atom is in its highest oxidation state. youtube.com Sulfones are generally very stable compounds and are present in numerous pharmaceuticals and agrochemicals. chemrxiv.org
The synthesis of sulfones from sulfides can be achieved either in a one-pot reaction from the sulfide or by the separate oxidation of an isolated sulfoxide.
Stronger Oxidizing Conditions : Often, simply using a stoichiometric excess of the oxidant (like H₂O₂) or applying more forcing conditions (higher temperature, longer reaction time) will drive the oxidation from the sulfide or sulfoxide all the way to the sulfone. youtube.commdpi.com
Specific Reagents : Certain reagents are particularly effective for the sulfide-to-sulfone transformation. Niobium carbide, for instance, catalyzes the oxidation of sulfides to sulfones using H₂O₂, whereas tantalum carbide under similar conditions yields the sulfoxide. organic-chemistry.org Reagents like Oxone (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used to convert sulfides or sulfoxides to sulfones. orgsyn.orgorganic-chemistry.org Selectfluor, in combination with water as the oxygen source, can also be used to produce sulfones in nearly quantitative yields. organic-chemistry.org
The mechanism for the oxidation of the sulfoxide to the sulfone is similar to the first oxidation step, involving nucleophilic attack by the sulfoxide sulfur on the oxidizing agent. rsc.org
| Transformation | Product | Typical Reagents | Key Considerations |
|---|---|---|---|
| Sulfide to Sulfoxide | 4-Fluoronaphthyl methyl sulfoxide | H₂O₂/AcOH, H₂O₂/TaC, Hypervalent Iodine. mdpi.comorganic-chemistry.org | Requires controlled conditions to prevent over-oxidation. mdpi.com |
| Sulfide/Sulfoxide to Sulfone | 4-Fluoronaphthyl methyl sulfone | Excess H₂O₂, Oxone, m-CPBA, H₂O₂/NbC. organic-chemistry.orgorgsyn.orgorganic-chemistry.org | Generally a thermodynamically favorable process. nih.gov |
Electrophilic Reactions of the Naphthalene Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene and its derivatives. The naphthalene system is generally more reactive towards electrophiles than benzene (B151609) due to its lower resonance energy per ring. wordpress.com In substituted naphthalenes, the regioselectivity of electrophilic attack is determined by the nature and position of the existing substituents.
In this compound, the naphthalene ring is substituted at the 1- and 4-positions. The fluorine atom at C-4 is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack. Conversely, the methylthio group (-SCH₃) at C-1 is generally considered an activating group due to the ability of the sulfur atom's lone pairs to participate in resonance with the aromatic system. This group typically directs incoming electrophiles to the ortho and para positions.
The interplay of these two substituents dictates the preferred sites of further electrophilic substitution. The fluorine atom, being a deactivator, will disfavor substitution on the ring to which it is attached. The methylthio group, an activator, will direct incoming electrophiles primarily to the unoccupied ortho position (C-2) and the para position (C-5, which is also an α-position of the adjacent ring).
Attack at the α-positions (C-2, C-5, and C-8) is generally favored over the β-positions (C-3, C-6, and C-7) in naphthalene derivatives due to the greater stability of the resulting carbocation intermediate, often referred to as a Wheland intermediate. wordpress.comyoutube.com This intermediate can be stabilized by more resonance structures that retain the aromaticity of one of the rings.
Therefore, for an electrophilic substitution reaction on this compound, the most likely positions for attack would be C-2 and C-5. The relative yields of substitution at these positions would depend on the specific electrophile and the reaction conditions, which can favor either kinetic or thermodynamic control. acs.orgstackexchange.com For instance, in reactions like nitration or halogenation, which are typically irreversible, the kinetically favored product is expected to predominate. youtube.com
Radical Reactions and Photochemical Transformations
The presence of the methylthio group makes this compound susceptible to radical and photochemical reactions. Aryl sulfides are known to undergo photochemical reactions, often initiated by the absorption of UV light. This can lead to the homolytic cleavage of the carbon-sulfur bond, generating an aryl radical and a methylthiyl radical (CH₃S•).
The subsequent fate of these radicals depends on the reaction conditions, such as the solvent and the presence of radical scavengers. The aryl radical can abstract a hydrogen atom from the solvent or another molecule to form 1-fluoronaphthalene. Alternatively, it can participate in other radical-mediated processes.
The photochemical behavior of aryl sulfides can also involve photo-oxidation. Under aerobic conditions and upon irradiation, sulfides can be oxidized to the corresponding sulfoxides and subsequently to sulfones. The mechanism of this oxidation can proceed through different pathways, including the involvement of singlet oxygen or the formation of a sulfide radical cation.
While specific studies on the radical and photochemical reactions of this compound are not extensively documented in the literature, the general principles governing aryl sulfides suggest a rich and complex photochemistry for this compound.
Reaction Kinetics and Thermodynamic Analyses
The kinetics and thermodynamics of reactions involving this compound provide crucial insights into its reactivity and the stability of its intermediates and products. While experimental kinetic data for the electrophilic substitution of this specific compound are scarce, computational studies on related systems offer valuable information.
A study by Singh et al. investigated the aromatic nucleophilic substitution (SₙAr) reaction between various fluoronaphthalene derivatives and the methylthiolate ion (CH₃S⁻) using density functional theory (DFT) calculations. researchgate.net Although this is the reverse reaction of an electrophilic attack on the sulfur of this compound, the calculated activation energy barriers provide a quantitative measure of the reactivity of the fluoronaphthalene system towards a sulfur nucleophile. researchgate.net
The study explored both a stepwise mechanism, involving the formation of a Meisenheimer intermediate, and a concerted mechanism. The results indicated that the concerted mechanism, proceeding through a single transition state, is energetically more favorable due to a lower activation energy barrier. researchgate.net
The effect of the solvent on the reaction kinetics was also examined. The activation energy barrier was found to be lowest in the gas phase and increased in the presence of solvents. Aprotic polar solvents like dimethyl sulfoxide (DMSO) were found to be more favorable for the reaction compared to protic polar solvents like methanol (B129727) and water. researchgate.net This is attributed to the better solvation of the transition state in aprotic polar solvents.
The presence and position of a formyl group (-CHO) as an additional electron-withdrawing group were found to significantly enhance the reactivity of the fluoronaphthalene system towards nucleophilic attack by the methylthiolate ion. researchgate.net This highlights the strong influence of substituents on the reaction kinetics.
The following table summarizes the calculated activation energy barriers for the concerted aromatic nucleophilic substitution reaction of different fluoronaphthalene derivatives with the methylthiolate ion in the gas phase.
| Reactant | Activation Energy (kcal/mol) |
|---|---|
| 4-Fluoro-1-naphthaldehyde | 15.2 |
| 1-Fluoro-2-naphthaldehyde | 18.9 |
| 4-Fluoro-2-naphthaldehyde | 22.5 |
| 1-Fluoronaphthalene | 30.1 |
Data sourced from Singh et al. (2020). researchgate.net
These computational findings underscore the importance of electronic effects and solvent interactions in determining the kinetic and thermodynamic parameters of reactions involving fluoronaphthalene derivatives.
Spectroscopic Characterization Techniques and Theoretical Interpretations of 4 Fluoronaphthyl Methyl Sulfide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 4-Fluoronaphthyl methyl sulfide (B99878), a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides invaluable insights into its atomic connectivity and spatial arrangement.
The structural framework of 4-Fluoronaphthyl methyl sulfide can be meticulously mapped out by analyzing its ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ) are influenced by the electron density around the nuclei, providing a detailed picture of the molecule's electronic environment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a distinct singlet for the methyl protons (-SCH₃) and a series of multiplets in the aromatic region corresponding to the protons on the naphthalene (B1677914) ring system. The fluorine atom at the C-4 position and the methylthio group at the C-1 position induce specific chemical shift changes and spin-spin coupling patterns that allow for the assignment of each aromatic proton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will show a signal for the methyl carbon and distinct signals for each of the ten carbons in the naphthalene ring. The carbon atoms directly bonded to the fluorine and sulfur atoms (C-4 and C-1, respectively) will exhibit characteristic chemical shifts due to the electronegativity and shielding/deshielding effects of these heteroatoms. Furthermore, the C-F coupling will result in a splitting of the C-4 signal and will also influence the signals of adjacent carbons.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for directly observing the fluorine atom. For this compound, a single signal is expected, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic naphthalene system. The coupling of the fluorine nucleus with adjacent protons (³JH-F) will provide further structural confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H (-SCH₃) | 2.5 - 2.7 | s | - |
| ¹H (aromatic) | 7.0 - 8.5 | m | - |
| ¹³C (-SCH₃) | 15 - 20 | q | - |
| ¹³C (aromatic) | 110 - 160 | d, s | JC-F |
| ¹⁹F | -110 to -120 | m | JH-F |
Predicted NMR data based on analogous compounds.
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space connectivities, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals the correlation between protons that are coupled to each other, typically over two or three bonds. For this compound, this technique would allow for the tracing of the proton-proton network within the naphthalene ring system, confirming the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is a crucial experiment for assigning the carbon signals of the protonated aromatic carbons by linking them to their known proton assignments.
Isotopic labeling is a powerful technique to selectively introduce a specific isotope into a molecule, which can then be used as a probe in NMR studies. nih.gov For this compound, selective labeling can provide definitive structural and mechanistic information.
For instance, the synthesis of this compound using ¹³C-labeled methyl iodide would result in a molecule with a ¹³C-enriched methyl group. In the ¹³C NMR spectrum, the signal for this methyl carbon would be significantly enhanced, confirming its assignment. In the ¹H NMR spectrum, the protons of the labeled methyl group would exhibit a one-bond coupling to the ¹³C nucleus (¹JC-H), resulting in a doublet, which can be a useful diagnostic tool. This method is particularly valuable in complex molecules where signal overlap can make assignments challenging.
Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with very high accuracy. This allows for the determination of the elemental composition of this compound. The experimentally determined exact mass can be compared with the calculated theoretical mass to confirm the molecular formula, C₁₁H₉FS.
| Technique | Measurement | Value |
| HRMS | Calculated Exact Mass (C₁₁H₉FS) | 192.0460 |
| HRMS | Observed Exact Mass | [Experimental Value] |
Theoretical exact mass is provided. The observed value would be determined experimentally.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. For this compound, common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the following steps:
Loss of a methyl radical (•CH₃): This is a common fragmentation for methyl sulfides, leading to the formation of a stable naphthylthio cation.
Loss of the entire methylthio group (•SCH₃): This would result in a fluoronaphthyl cation.
Fragmentation of the naphthalene ring: Subsequent fragmentation of the aromatic ring system can occur, leading to smaller charged fragments.
The analysis of these fragmentation patterns, in conjunction with the exact mass measurements, provides robust evidence for the proposed structure of this compound.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods would be crucial for confirming the presence and chemical environment of the key structural features: the fluoronaphthalene core and the methyl sulfide group.
Expected Vibrational Modes:
Aromatic C-H Stretching: The naphthalene ring would exhibit multiple C-H stretching vibrations, typically appearing in the 3100-3000 cm⁻¹ region of the IR and Raman spectra.
Aliphatic C-H Stretching: The methyl (CH₃) group would show characteristic symmetric and asymmetric stretching vibrations in the 2975-2870 cm⁻¹ range.
C=C Aromatic Ring Stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring would produce a series of bands between 1625 and 1400 cm⁻¹.
C-F Stretching: A strong absorption band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region, would be indicative of the carbon-fluorine bond. The exact position would be sensitive to its position on the aromatic ring.
C-S Stretching: The carbon-sulfur stretching vibration of the methyl sulfide group is expected to appear as a weak to medium intensity band in the 800-600 cm⁻¹ range.
CH₃ Bending: The methyl group would also display symmetric and asymmetric bending (scissoring and rocking) vibrations in the 1470-1370 cm⁻¹ region.
A detailed analysis of the number, position, and intensity of these bands, aided by computational predictions (e.g., using Density Functional Theory, DFT), would allow for a complete vibrational assignment.
Hypothetical Data Table for Vibrational Frequencies:
Since no experimental data is available, the following table is a hypothetical representation of what might be expected, based on typical ranges for the functional groups present in this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2975 - 2870 | IR, Raman |
| C=C Aromatic Stretch | 1625 - 1400 | IR, Raman |
| CH₃ Bending | 1470 - 1370 | IR, Raman |
| C-F Stretch | 1250 - 1000 | IR |
| C-S Stretch | 800 - 600 | IR, Raman |
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. For an aromatic system like this compound, these techniques would characterize the π-electron system of the naphthalene core and how it is influenced by the fluorine and methyl sulfide substituents.
UV-Vis Absorption: The UV-Vis spectrum would be expected to show strong absorptions corresponding to π→π* transitions within the naphthalene ring. The position and intensity of these absorption bands would be compared to those of naphthalene and its other derivatives to understand the electronic effects of the -F and -SCH₃ groups.
Fluorescence: Naphthalene and many of its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound would likely exhibit fluorescence emission. The study of its fluorescence spectrum, quantum yield, and lifetime would provide valuable information about the nature of its excited states and de-excitation pathways.
Hypothetical Spectroscopic Data Table:
This table presents hypothetical data for the electronic absorption and emission properties of this compound, based on the known properties of similar naphthalene derivatives.
| Parameter | Hypothetical Value | Technique |
| Absorption Maximum (λabs) | ~280-320 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | > 1000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λem) | ~330-380 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Fluorescence Spectroscopy |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Time-Resolved Fluorescence |
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-F, C-S, C-C) and angles within the molecule.
Conformation: The orientation of the methyl sulfide group relative to the plane of the naphthalene ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any significant non-covalent interactions such as π-stacking, C-H···π, or C-H···F hydrogen bonds.
This data is invaluable for understanding the solid-state properties of the compound and for validating the results of theoretical calculations.
Hypothetical Crystallographic Data Table:
The following is a hypothetical data table that would be generated from an X-ray crystallographic analysis.
| Parameter | Hypothetical Information |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| C-F Bond Length | ~1.35 Å |
| C-S Bond Length | ~1.78 Å |
| S-CH₃ Bond Length | ~1.82 Å |
| Dihedral Angle (C-C-S-C) | XX.X° |
Computational and Theoretical Chemistry Studies on 4 Fluoronaphthyl Methyl Sulfide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These calculations can predict molecular stability, reactivity, and spectroscopic properties. For 4-fluoronaphthyl methyl sulfide (B99878), such calculations would illuminate how the fluorine and methylthio substituents modulate the electronic properties of the naphthalene (B1677914) core.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying the electronic structure of molecules. rsc.org DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, offering a balance between accuracy and computational cost. rsc.orgresearchgate.net Ab initio methods, on the other hand, are based on first principles of quantum mechanics without the use of empirical parameters, often providing highly accurate results. researchgate.net
For 4-fluoronaphthyl methyl sulfide, DFT calculations, perhaps using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the molecular geometry and calculate its thermodynamic properties such as the enthalpy of formation and Gibbs free energy. Studies on related molecules, such as aryl sulfides and fluorinated polyimides, have successfully used DFT to predict their structures and electronic properties. researchgate.netmdpi.commdpi.com For instance, investigations into boron sulfides and fluorinated graphene have demonstrated the utility of DFT in understanding structural evolution and electronic characteristics. researchgate.netrsc.org
Ab initio methods, while more computationally intensive, could provide benchmark data for the electronic energy and structure of this compound. High-level ab initio calculations would be particularly useful for calibrating the accuracy of various DFT functionals for this class of compounds.
A hypothetical application of these methods to this compound would likely involve the systematic variation of computational parameters to ensure the reliability of the results, a common practice in computational studies of iron-sulfur clusters and other complex systems. rsc.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
A molecular orbital analysis of this compound would reveal the spatial distribution of these frontier orbitals. It would be expected that the HOMO is primarily localized on the electron-rich naphthalene ring and the sulfur atom, indicating these are the likely sites for electrophilic attack. The LUMO distribution would highlight the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom and the electron-donating methylthio group would significantly influence the energies and distributions of these orbitals compared to unsubstituted naphthalene.
Studies on other organic molecules show that a smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity. nih.gov For this compound, calculating these values would provide a quantitative measure of its reactivity and would be essential for understanding its behavior in chemical reactions.
Below is an illustrative data table showing the type of information that would be generated from a HOMO/LUMO analysis, with hypothetical values for this compound based on trends observed in similar aromatic compounds.
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates electron-donating ability |
| LUMO Energy | -1.2 | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 | Relates to chemical stability and reactivity |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms, including the identification of intermediates and transition states.
For any proposed reaction involving this compound, such as electrophilic substitution or oxidation at the sulfur atom, computational methods can be used to locate the transition state structures. rsc.org The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By characterizing the geometry and vibrational frequencies of the transition state, chemists can confirm that it connects the reactants and products.
The energy difference between the reactants and the transition state is the activation barrier, or activation energy. A lower activation barrier corresponds to a faster reaction. Computational studies on the oxidation of other aryl methyl sulfides have successfully used these techniques to determine activation parameters and compare different reaction pathways. rsc.org For this compound, calculating the activation barriers for various potential reactions would allow for predictions of the most favorable reaction pathways under different conditions.
An example of a data table that could be generated from such a study is provided below, showing hypothetical activation barriers for competing reaction pathways.
| Reaction Pathway | Hypothetical Activation Barrier (kcal/mol) | Predicted Reaction Rate |
|---|---|---|
| Electrophilic Aromatic Substitution (para to F) | 15 | Fast |
| Electrophilic Aromatic Substitution (ortho to SMe) | 18 | Moderate |
| Sulfur Oxidation | 25 | Slow |
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving this compound, computational modeling of solvent effects would be crucial for comparing theoretical predictions with experimental results, which are typically performed in solution. For instance, the oxidation of methyl 4-nitrophenyl sulfide shows a significant dependence on the solvent's properties, which was elucidated through computational analysis. rsc.org Similarly, understanding how different solvents stabilize or destabilize reactants, intermediates, and transition states in reactions of this compound would provide a more complete picture of its reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are key to its function and reactivity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules.
For this compound, a key conformational feature is the orientation of the methylthio group relative to the naphthalene ring. A conformational analysis would involve systematically rotating the C-S bond and calculating the energy at each step to identify the most stable conformers and the energy barriers between them.
Prediction of Spectroscopic Properties from First Principles
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles. These ab initio and density functional theory (DFT) methods can offer deep insights into the electronic structure and vibrational modes of a molecule, serving as a valuable complement to experimental spectroscopic data. However, a comprehensive search of the scientific literature reveals a notable absence of specific computational studies focused on the prediction of the spectroscopic properties of this compound.
While first principles calculations are routinely applied to a wide array of organic and inorganic molecules to predict properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic (UV-Vis) absorption spectra, it appears that this compound has not yet been the subject of such detailed theoretical investigation.
For context, similar computational studies on other fluorine-containing aromatic compounds have successfully employed methods like DFT to elucidate their spectroscopic characteristics. For instance, investigations into various fluorinated anilines have utilized DFT with basis sets such as 6-31++G(d,p) to calculate vibrational frequencies and assign normal modes, demonstrating the influence of fluorine substitution on the molecule's geometry and vibrational spectra. nih.gov Similarly, the prediction of ¹⁹F NMR chemical shifts in complex systems has been achieved with high accuracy using DFT methodologies, showcasing the power of computational approaches in understanding the local electronic environment of the fluorine nucleus. nih.gov
The application of time-dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra, providing insights into the nature of electronic transitions. nih.govarxiv.org Such calculations for this compound would be expected to reveal the contributions of the naphthalene core, the fluorine substituent, and the methyl sulfide group to its UV-Vis absorption bands.
Although no specific data tables or detailed research findings for this compound can be presented due to the lack of published research, the established methodologies in computational chemistry are well-suited for such a study. A future theoretical investigation of this compound would likely involve:
Geometry Optimization: Determining the most stable three-dimensional structure of the molecule using methods like DFT.
Frequency Calculations: Computing the harmonic vibrational frequencies to predict the IR and Raman spectra. This would also confirm the optimized structure as a true energy minimum.
NMR Chemical Shift Calculations: Predicting the ¹H, ¹³C, and ¹⁹F NMR chemical shifts to aid in the interpretation of experimental spectra.
TD-DFT Calculations: Simulating the UV-Vis spectrum to understand the electronic transitions and predict absorption maxima.
Until such studies are conducted and published, the theoretical spectroscopic profile of this compound remains an open area for scientific inquiry.
Supramolecular Chemistry and Intermolecular Interactions Involving 4 Fluoronaphthyl Methyl Sulfide
Role of Fluorine in Non-Covalent Interactions
The introduction of fluorine into organic molecules significantly modifies their electronic properties and, consequently, their intermolecular interactions. researchgate.net While highly electronegative, the role of covalently bound fluorine in non-covalent bonding, particularly as a hydrogen or halogen bond acceptor, has been a subject of considerable scientific discussion. researchgate.netacs.org
The capacity of organic fluorine to act as a hydrogen bond acceptor is generally considered weak, certainly weaker than that of oxygen or nitrogen. researchgate.netquora.com This is attributed to fluorine's low polarizability and limited ability to accommodate negative charge. researchgate.net Nevertheless, C-H···F interactions are observed and can play a role in the structural organization of molecules. rsc.org
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.gov It has been a long-held view that fluorine, being the most electronegative and least polarizable halogen, is incapable of forming halogen bonds. acs.org This is because it does not typically feature a positive σ-hole. chemistryviews.org
However, recent computational and crystallographic studies have provided evidence that fluorine can indeed act as a halogen bond donor when attached to a strongly electron-withdrawing group. acs.org While fluorine is a poor halogen bond donor, it can act as a halogen bond acceptor. Studies have shown that interactions involving fluorine as an acceptor are electronically distinct from traditional halogen bonds and have been proposed to be categorized as "fluorine bonds". chemistryviews.org In a potential co-crystal of 4-fluoronaphthyl methyl sulfide (B99878) with a halogen bond donor (e.g., a perfluoroiodoarene), the fluorine atom could act as a Lewis base, accepting the halogen bond. The strength of such an interaction would be influenced by the electron-donating or -withdrawing nature of the naphthalene (B1677914) ring system.
Sulfur-Mediated Intermolecular Interactions
The methyl sulfide group in 4-fluoronaphthyl methyl sulfide introduces additional avenues for non-covalent interactions. Sulfur can participate in several types of stabilizing contacts, including hydrogen bonding and interactions with aromatic systems.
C-H···S Hydrogen Bonding : The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. Although sulfur is a weaker acceptor than oxygen, C-H···S interactions are recognized as being significant in various chemical and biological systems. nih.gov These interactions are more common than often appreciated and can feature C···S distances up to 4.0 Å and H···S distances as short as 2.681 Å. nih.gov In solid this compound, the sulfur atom could form such bonds with C-H groups from adjacent molecules, contributing to the cohesion of the crystal.
Sulfur-Arene Interactions (S···π) : Non-covalent interactions between sulfur centers and aromatic rings are crucial in stabilizing the structures of many proteins and synthetic complexes. anr.fruva.es These can be described as S···π or S-H···π interactions. rsc.org For this compound, the sulfur atom of one molecule can interact favorably with the electron-rich π-system of the naphthalene core of another molecule. These interactions are driven primarily by dispersion forces, though electrostatic contributions can also be significant. rsc.orgnih.gov The geometry is typically a stacked arrangement where the sulfur atom is positioned over the aromatic ring. uva.esrsc.org
A summary of potential intermolecular interactions involving the sulfur atom is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Nature of Interaction |
| C-H···S Hydrogen Bond | C-H | S | H···S: ~2.7 - 3.0 | Weak Hydrogen Bond |
| S···π Interaction | S (lone pair) | Naphthalene Ring (π-system) | S···Ring Centroid: ~3.5 - 4.5 | van der Waals, Dispersion |
Crystal Engineering of Fluorinated Naphthalene Derivatives
Crystal engineering aims to design and control the assembly of molecules into solid-state architectures with desired properties. rsc.org For fluorinated naphthalene derivatives, the final crystal packing is a result of the competition and cooperation between various weak interactions. rsc.orgmdpi.com
The introduction of fluorine onto the naphthalene core, as in this compound, influences the molecule's electrostatic potential and steric profile. This can modulate the common π-π stacking interactions that are characteristic of aromatic systems like naphthalene. nycu.edu.twrsc.org Fluorination can either enhance or disrupt stacking, depending on the specific substitution pattern. rsc.org In perfluorinated naphthalenes, for example, π-hole stacking interactions have been observed. rsc.org
π-π Stacking : Governed by the large aromatic surface of the naphthalene core.
C-H···F Bonds : Providing directional control and additional stabilization. rsc.org
Sulfur-Mediated Contacts : Including C-H···S and S···π interactions, which add another layer of structural influence. nih.govnih.gov
Dispersion Forces : Which are a major source of attraction in systems with large aromatic and sulfur-containing moieties. nih.gov
The analysis of crystal structures of related naphthalene derivatives often reveals layered or herringbone packing motifs, and it is plausible that this compound would adopt a similar arrangement, optimized to satisfy these multiple, competing interactions. mdpi.comacs.org
Solution-Phase Supramolecular Assemblies
Beyond the solid state, non-covalent interactions can drive the formation of ordered supramolecular assemblies in solution. nih.gov The aggregation behavior of this compound in various solvents would be influenced by its constituent functional groups.
The large, hydrophobic naphthalene core can promote self-association through π-π stacking to minimize unfavorable interactions with a polar solvent. nih.gov The presence of fluorine can further enhance this effect. Fluorinated chains or aromatic segments often exhibit hydrophobicity and lipophobicity, which can be a strong driving force for self-assembly in aqueous or organic media. researchgate.net This principle has been used to create complex architectures like fluorinated porous organic cages. nih.govchemrxiv.org
For this compound, aggregation in solution could lead to the formation of dimers, oligomers, or even larger assemblies. The specific nature of these aggregates would depend on the solvent and concentration. nih.gov For example, in polar solvents, solvophobic forces would likely drive the naphthalene cores to stack, while in nonpolar aromatic solvents, specific donor-acceptor interactions might dominate. nih.gov The study of such solution-phase behavior is essential for applications in materials science and nanotechnology, where the controlled assembly of molecules is paramount. mdpi.com
Applications of 4 Fluoronaphthyl Methyl Sulfide As a Synthetic Building Block and Research Tool
Precursor in Complex Organic Synthesis
The structural features of 4-Fluoronaphthyl methyl sulfide (B99878) make it a promising starting material for the synthesis of more complex and functionally rich molecules, particularly those containing fluorine.
While direct, documented examples of the use of 4-Fluoronaphthyl methyl sulfide in the synthesis of fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are not extensively reported in publicly available literature, its structure suggests a potential pathway. The naphthalene (B1677914) unit already forms a core component of many PAHs. The methylthio group could be elaborated or used as a handle for coupling reactions to build larger polycyclic systems. The fluorine atom provides a means to introduce fluorine into the final PAH structure, which is known to modulate the electronic, optical, and physical properties of these materials.
Table 1: Potential Synthetic Transformations for F-PAH Synthesis from this compound
| Transformation | Reagents and Conditions | Potential Outcome |
| Oxidation of Sulfide | m-CPBA, H₂O₂ | Formation of sulfoxide (B87167) or sulfone, activating the naphthalene ring for further reactions. |
| Cross-Coupling Reactions | Palladium or Nickel catalysts, organometallic reagents | Extension of the aromatic system by forming new carbon-carbon bonds at the sulfide or other positions. |
| Cyclization Reactions | Acid or light-mediated | Intramolecular ring closure to form more complex, fused aromatic systems. |
This table represents theoretical applications based on the known reactivity of related compounds.
The development of molecules containing fluoroalkyl groups is a significant area of research in medicinal and materials chemistry. Although direct evidence is limited, this compound could potentially serve as a scaffold for the introduction of fluoroalkyl chains. The methylthio group could be a site for derivatization, or the aromatic ring could be functionalized with fluoroalkylating agents.
Role in Catalysis Research
The sulfur atom in this compound offers opportunities for its application in catalysis, both as a ligand for metal catalysts and potentially in organocatalysis.
Sulfur-containing compounds are well-established ligands for a variety of transition metals. The methylthio group in this compound can coordinate to metal centers, and the electronic properties of the ligand can be tuned by the fluorine-substituted naphthalene ring. This could lead to the development of novel catalysts with unique reactivity and selectivity.
Table 2: Potential Metal Complexes with this compound as a Ligand
| Metal | Potential Coordination Mode | Potential Catalytic Application |
| Palladium (Pd) | Monodentate S-coordination | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Rhodium (Rh) | Monodentate S-coordination | Hydroformylation, hydrogenation |
| Copper (Cu) | Monodentate S-coordination | Atom transfer radical polymerization (ATRP), click chemistry |
This table outlines hypothetical applications based on the coordination chemistry of similar thioether ligands.
While less common than nitrogen or phosphorus-based organocatalysts, sulfur-containing molecules can exhibit catalytic activity. The sulfide moiety in this compound could potentially act as a Lewis base or participate in redox-mediated catalytic cycles. Further research would be needed to explore and establish any organocatalytic potential.
As a Model Compound for Fundamental Reactivity Studies
The well-defined structure of this compound makes it a suitable model compound for studying fundamental aspects of chemical reactivity. For instance, it can be used to investigate the influence of a fluorine substituent on the reactivity of the naphthalene ring system in various electrophilic and nucleophilic aromatic substitution reactions. The interplay between the electron-withdrawing fluorine atom and the potentially electron-donating methylthio group can provide valuable insights into the principles of physical organic chemistry.
Future Research Directions and Emerging Paradigms for 4 Fluoronaphthyl Methyl Sulfide
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated naphthalene (B1677914) derivatives often involves multi-step processes that may utilize harsh reagents. Future research will likely focus on developing more efficient and environmentally benign methods for the preparation of 4-fluoronaphthyl methyl sulfide (B99878) and its analogs. A facile two-step procedure for the site-specific preparation of fluorinated naphthalene derivatives has been described, which involves a Sonogashira reaction of bromofluoro-substituted alkenes with terminal alkynes, followed by a base-catalyzed cyclization. researchgate.net This approach could be adapted for the synthesis of precursors to 4-fluoronaphthyl methyl sulfide.
Furthermore, metal-catalyzed reactions, such as those employing palladium, copper, and zinc, have been pivotal in the synthesis of substituted naphthalenes. thieme-connect.com For instance, palladium-catalyzed reactions have been used to create naphthalenes from 2-bromobenzaldehydes and N-sulfonylhydrazones. thieme-connect.com Iron-catalyzed tandem cross-dehydrogenative coupling reactions also present a viable route to polysubstituted naphthalenes. thieme-connect.com The exploration of these catalytic systems for the direct C-H functionalization and introduction of the methylthio group onto a pre-fluorinated naphthalene core would be a significant advancement.
Future synthetic strategies are expected to prioritize sustainability. This includes the use of earth-abundant metal catalysts, solvent-free reaction conditions, and energy-efficient processes such as mechanochemistry and flow chemistry. The development of one-pot syntheses that minimize intermediate purification steps will also be a key area of focus.
| Synthetic Approach | Potential Application for this compound | Key Advantages |
| Modified Sonogashira Coupling & Cyclization | Synthesis of the fluoronaphthalene core | Site-specific fluorination |
| Palladium-Catalyzed Cross-Coupling | Introduction of the methylthio group | High efficiency and functional group tolerance |
| Iron-Catalyzed C-H Functionalization | Direct thiomethylation of 4-fluoronaphthalene | Atom economy and reduced pre-functionalization |
| Flow Chemistry | Continuous and scalable synthesis | Improved safety, control, and scalability |
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Kinetic studies on the oxidation of analogous aryl methyl sulfides have provided valuable mechanistic information, revealing the influence of solvents and supporting concerted or two-step reaction pathways depending on the conditions. nih.gov Similar experimental approaches, including kinetic analysis and in-situ spectroscopic monitoring, could be employed to elucidate the pathways of reactions involving this compound.
Computational chemistry, particularly density functional theory (DFT), offers a powerful tool to complement experimental findings. Theoretical studies on the OH-initiated oxidation of allyl methyl sulfide have successfully mapped out complex reaction pathways and identified thermodynamically favorable products. rsc.org A similar computational investigation of this compound could predict its reactivity, explore potential transition states, and rationalize the regioselectivity of its reactions. The interplay between the electron-withdrawing fluorine atom and the electron-donating methylthio group on the naphthalene ring system presents an interesting case for theoretical analysis of its electronic structure and reactivity.
| Investigation Technique | Information Gained | Relevance to this compound |
| Kinetic Studies | Reaction rates, orders, and activation parameters | Understanding the mechanism of its formation and subsequent reactions |
| In-situ Spectroscopy (e.g., NMR, IR) | Identification of transient intermediates | Direct observation of reaction pathways |
| Density Functional Theory (DFT) | Electronic structure, transition states, reaction energies | Predicting reactivity and guiding experimental design |
| Combined Experimental & Computational | A comprehensive and validated mechanistic picture | Robust understanding of its chemical behavior |
Exploration of Chiral Derivatives and Enantioselective Transformations
The introduction of chirality into molecules often imparts novel biological activities and material properties. The sulfur atom in this compound can be oxidized to a chiral sulfoxide (B87167) and then to a sulfone. The development of enantioselective methods to access chiral derivatives of this compound represents a significant and promising research direction.
Enzyme-catalyzed reactions have shown great promise for the enantioselective imidation of sulfides, offering a green alternative to traditional metal catalysts. acs.orgnih.gov The use of engineered enzymes could potentially enable the synthesis of enantiopure sulfimide (B8482401) and, subsequently, sulfoximine (B86345) derivatives of this compound. acs.orgnih.gov Additionally, recent advances in photoredox catalysis have enabled the enantioselective cascade carboamidation of dienes to produce chiral γ-lactams, with some examples incorporating naphthalene moieties. acs.org Exploring similar photocatalytic strategies for the asymmetric functionalization of the naphthalene core or the methylthio group of this compound could open up new avenues for creating complex chiral molecules.
| Chiral Derivative | Potential Synthetic Method | Significance |
| Chiral Sulfoxide | Asymmetric oxidation (e.g., using chiral catalysts or enzymes) | Key intermediate for further chiral syntheses |
| Chiral Sulfimide | Enzyme-catalyzed enantioselective imidation | Access to novel chiral building blocks and potential ligands |
| Chiral γ-lactams | Photoinduced, Pd-catalyzed enantioselective cyclization | Incorporation into biologically active scaffolds |
Design of Next-Generation Fluorinated Naphthalene-Based Research Tools
Naphthalene-based fluorophores are widely utilized as fluorescent sensors and biological labels due to their tunable photophysical properties. researchgate.net The fluorescence of the naphthalene scaffold is highly sensitive to the nature and position of its substituents. researchgate.net The presence of both a fluorine atom and a methylthio group in this compound suggests that it could serve as a platform for the development of novel research tools.
For instance, naphthalene derivatives have been successfully employed as fluorescent probes for the detection of metal ions like Al³⁺ and for sensing biologically relevant species such as hydrogen sulfide. mdpi.comnih.gov The sulfur atom in this compound could act as a recognition site for specific analytes, while the fluoronaphthalene core would serve as the fluorescent reporter. Future research could focus on modifying the structure of this compound to enhance its selectivity and sensitivity as a chemosensor. This might involve the introduction of specific binding moieties or the strategic placement of additional functional groups to modulate its photophysical properties upon analyte binding. The development of ratiometric fluorescent probes based on this scaffold would be particularly valuable as they can provide more reliable quantitative measurements. researchgate.net
| Research Tool | Design Principle | Potential Application |
| Fluorescent Chemosensor | Analyte-induced change in fluorescence | Detection of metal ions, reactive oxygen species, or biomolecules |
| Biological Label | Covalent attachment to biomolecules | Imaging and tracking of biological processes |
| Ratiometric Probe | Dual-wavelength emission change upon binding | Quantitative analysis in complex environments |
Integration with Materials Science for Specific Academic Applications
Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. ontosight.ainih.gov Naphthalene diimides (NDIs), a class of naphthalene-based compounds, are prominent n-type organic semiconductors used in organic field-effect transistors (OFETs). nih.gov The introduction of fluorine atoms into the NDI core has been shown to lower the LUMO energy level, which is beneficial for electron transport. nih.gov
While this compound itself is not an NDI, its fluorinated naphthalene core suggests potential for its integration into novel organic materials. Future research could explore the synthesis of polymers or oligomers incorporating the this compound unit. The interplay of the electron-withdrawing fluorine and the sulfur-containing group could lead to materials with interesting charge-transport properties. Furthermore, the ability of fluorinated compounds to influence molecular packing and induce hydrophobicity could be exploited in the design of self-assembling systems and functional surfaces. nih.gov The investigation of how this compound and its derivatives interact with other molecules, such as in the formation of supramolecular vesicles, could also lead to new applications in areas like drug delivery. acs.org
| Material Type | Potential Property | Academic Application |
| Organic Semiconductor | Tunable electronic properties from fluorine and sulfur substitution | Active layer in organic field-effect transistors (OFETs) |
| Fluorinated Polymer | High thermal stability and chemical resistance | Specialty coatings and membranes |
| Supramolecular Assembly | Self-assembly into ordered nanostructures | Components for molecular electronics or sensing arrays |
| Functional Surface Modifier | Altered surface energy and hydrophobicity | Development of self-cleaning or low-friction surfaces |
Q & A
Q. What are the common synthetic routes for 4-Fluoronaphthyl methyl sulfide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a fluoronaphthyl precursor reacts with a methylthiolating agent (e.g., methyl disulfide or methylthiolate salts). For purity optimization:
- Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to separate byproducts .
- Employ recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) to remove unreacted starting materials .
- Monitor reaction progress via thin-layer chromatography (TLC) and validate purity using GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on chemical shifts for the fluorine-substituted naphthyl ring (deshielding effects) and methyl sulfide group (~δ 2.1–2.3 ppm for SCH₃) .
- FT-IR : Identify C-F stretches (1000–1100 cm⁻¹) and S-CH₃ vibrations (~700 cm⁻¹) .
- GC-MS/EI : Use fragmentation patterns to confirm molecular ion peaks (e.g., m/z for [M]⁺) and rule out halogenated impurities .
- HPLC with UV detection : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .
Advanced Research Questions
Q. How can researchers design experiments to investigate the oxidation reactivity of this compound under varying conditions?
- Methodological Answer :
- Experimental Design :
- Vary oxidizing agents (e.g., H₂O₂, mCPBA, or O₂) and catalysts (e.g., vanadate complexes or transition-metal oxides) .
- Control temperature (20–80°C) and solvent polarity (e.g., DMF vs. dichloromethane) to study kinetic profiles .
- Use kinetic monitoring (e.g., UV-Vis spectroscopy at λ_max for sulfoxide products) to track reaction progress .
- Data Analysis :
- Plot % conversion vs. time to determine rate constants and compare activation energies across conditions .
Q. What methodological approaches are recommended for resolving contradictory data in catalytic applications of this compound?
- Methodological Answer :
- Identify Confounding Variables :
- Compare catalyst loading (% mol), reaction time, and solvent purity across studies .
- Analyze discrepancies in product yields using control experiments (e.g., blank reactions without catalysts) .
- Statistical Validation :
- Apply ANOVA or t-tests to assess significance of observed differences in catalytic efficiency .
- Advanced Characterization :
- Use X-ray crystallography or EXAFS to verify catalyst structure-activity relationships .
Q. What protocols ensure stability during storage and handling of this compound in aqueous environments?
- Methodological Answer :
- Storage :
- Preserve in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Use desiccants (e.g., molecular sieves) in non-aqueous solvents (e.g., anhydrous THF) .
- Handling in Aqueous Media :
- Minimize aeration during sample preparation to reduce sulfide degradation .
- Add stabilizing agents (e.g., ZnCl₂ for sulfide complexation) if prolonged aqueous exposure is unavoidable .
Data Contradiction & Reproducibility
Q. How should researchers address inconsistencies in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Reproducibility Checks :
- Replicate experiments using identical reagents (e.g., same supplier/purity grade) and glassware pre-treatment protocols .
- Document raw data (e.g., TLC plates, chromatograms) in appendices for transparency .
- Error Analysis :
- Quantify uncertainties from instrumental precision (e.g., ±2% for GC-MS) and human error (e.g., pipetting accuracy) .
- Peer Review :
- Share protocols via open-access platforms (e.g., protocols.io ) for community validation .
Q. What strategies mitigate discrepancies between computational predictions and experimental results for this compound’s electronic properties?
- Methodological Answer :
- Computational Calibration :
- Validate DFT methods (e.g., B3LYP/6-311+G(d,p)) against experimental NMR/IR data .
- Include solvent effects (e.g., PCM models) in simulations to improve accuracy .
- Experimental Cross-Validation :
- Compare calculated HOMO-LUMO gaps with cyclic voltammetry results .
Advanced Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
